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Compound of Interest

Compound Name:
(3-Methyl-1,2,4-oxadiazol-5-

yl)methanol

Cat. No.: B037636 Get Quote

The five-membered 1,2,4-oxadiazole ring is a heterocyclic motif of considerable interest in

contemporary drug discovery and medicinal chemistry.[1] Its prevalence stems from its unique

properties as a bioisostere for amide and ester groups, offering enhanced metabolic stability

and favorable pharmacokinetic characteristics.[2] (3-Methyl-1,2,4-oxadiazol-5-yl)methanol is
a key building block within this chemical space, incorporating a reactive primary alcohol for

further synthetic elaboration. This guide provides a comprehensive technical overview of its

chemical properties, synthesis, reactivity, and applications, designed for researchers and

professionals engaged in drug development and synthetic chemistry.

PART 1: Core Physicochemical and Spectroscopic
Profile
Understanding the fundamental properties of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol is
essential for its effective use in synthesis and research. Key computed and reported data are

summarized below.

Physicochemical Data
The physical and chemical properties of a compound dictate its handling, solubility, and

reactivity. The data presented in Table 1 have been aggregated from established chemical

databases.

Table 1: Physicochemical Properties of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
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Property Value Source(s)

IUPAC Name
(3-methyl-1,2,4-oxadiazol-5-

yl)methanol
PubChem[3]

CAS Number 112960-56-2 PubChem[3]

Molecular Formula C₄H₆N₂O₂ PubChem[3]

Molecular Weight 114.10 g/mol
PubChem[3], Sunway Pharm

Ltd[4]

Canonical SMILES CC1=NOC(=N1)CO PubChem[3]

XLogP3 (Lipophilicity) -0.3 PubChem[3]

Hydrogen Bond Donors 1 PubChem[3]

Hydrogen Bond Acceptors 3 PubChem[3]

Rotatable Bond Count 1 PubChem[3]

Spectroscopic Signature
Spectroscopic analysis is critical for structure verification and purity assessment. While a

dedicated experimental spectrum was not available, the expected signatures based on the

structure are outlined in Table 2. These predictions are based on standard chemical shift values

and the electronic environment of the nuclei.

Table 2: Predicted Spectroscopic Data for (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
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Spectrum Type
Expected Chemical Shifts
(ppm) or Key Peaks

Rationale & Notes

¹H NMR

~2.4 ppm (s, 3H, -CH₃)~4.8

ppm (s, 2H, -CH₂-)Variable (br

s, 1H, -OH)

The methyl group is attached

to an sp² carbon of the

heterocycle. The methylene

protons are adjacent to the

electronegative oxygen and

the oxadiazole ring. The

hydroxyl proton shift is solvent

and concentration-dependent.

¹³C NMR

~12 ppm (-CH₃)~55 ppm (-

CH₂OH)~168 ppm (C3-

CH₃)~175 ppm (C5-CH₂OH)

The chemical shifts of the two

oxadiazole ring carbons are

significantly downfield due to

the influence of the adjacent

heteroatoms.

Mass Spec (MS) [M+H]⁺ = 115.0502

Calculated for C₄H₇N₂O₂⁺.

High-resolution mass

spectrometry (HRMS) is

essential for confirming the

elemental composition.

Infrared (IR)

3200-3600 cm⁻¹ (broad, O-H

stretch)2850-3000 cm⁻¹ (C-H

stretch)1600-1650 cm⁻¹ (C=N

stretch)

The broad hydroxyl peak is

characteristic. The C=N stretch

from the oxadiazole ring is a

key identifier.

Note: NMR shifts are predictions relative to TMS and can vary based on the deuterated solvent

used. For reference, common solvent residual peaks should be consulted.[5]

PART 2: Synthesis and Experimental Protocols
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of heterocyclic

chemistry. A common and reliable method involves the condensation of an amidoxime with a

carboxylic acid derivative, followed by a dehydrative cyclization.
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Proposed Synthesis Workflow
A logical synthetic route to (3-Methyl-1,2,4-oxadiazol-5-yl)methanol involves the reaction of

acetamidoxime with a protected form of glycolic acid, such as an ester, followed by cyclization

and subsequent reduction of the ester to the primary alcohol.

Step 1: Amidoxime Formation

Step 2: Acylation & Cyclization

Step 3: Reduction

Acetonitrile

Acetamidoxime Base, EtOH

Hydroxylamine

Ethyl (3-methyl-1,2,4-
oxadiazol-5-yl)acetate

(Intermediate)

 1. NaH, THF
 2. Heat

Ethyl Glycolate

(3-Methyl-1,2,4-oxadiazol-
5-yl)methanol
(Final Product)

 THF, 0°C to rt

LiAlH₄ or NaBH₄

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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